Methyl 4-phenylcubanecarboxylate
Overview
Description
Picfeltarraenin IA is a triterpenoid compound extracted from the plant Picria fel-terrae Lour. It has been traditionally used in Chinese medicine as an acetylcholinesterase inhibitor. Recent studies have highlighted its potential in treating respiratory inflammation by inhibiting the production of inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picfeltarraenin IA can be synthesized through various chemical reactions involving triterpenoid precursors. The detailed synthetic routes are often proprietary and involve multiple steps of organic synthesis, including oxidation, reduction, and glycosylation reactions.
Industrial Production Methods: Industrial production of Picfeltarraenin IA typically involves the extraction of the compound from the leaves of Picria fel-terrae Lour. The process includes crushing the leaves, followed by microwave extraction using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Picfeltarraenin IA .
Chemical Reactions Analysis
Types of Reactions: Picfeltarraenin IA undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Picfeltarraenin IA can form oxidized derivatives.
Reduction: Reduction reactions can modify the triterpenoid structure, leading to different analogs.
Substitution: Substitution reactions, especially glycosylation, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Glycosyl donors like acetylated sugars in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of Picfeltarraenin IA .
Scientific Research Applications
Picfeltarraenin IA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting acetylcholinesterase and its potential neuroprotective effects.
Medicine: Explored for its anti-inflammatory properties, particularly in treating respiratory diseases by inhibiting cytokine production.
Industry: Potential applications in developing anti-inflammatory drugs and acetylcholinesterase inhibitors
Mechanism of Action
Picfeltarraenin IA exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Additionally, it inhibits the production of inflammatory cytokines by downregulating the expression of cyclooxygenase 2 (COX2) via the nuclear factor-κB (NF-κB) pathway. This dual mechanism makes it a potent anti-inflammatory and neuroprotective agent .
Comparison with Similar Compounds
- Picfeltarraenin IB
- Picfeltarraenin IV
- Picfeltarraenin X
- Picfeltarraenin XI
Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .
Properties
IUPAC Name |
methyl 4-phenylcubane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRQHWFNIIZXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577732 | |
Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123675-82-1 | |
Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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